Desmethyl Ofloxacin Hydrochloride

Descripción

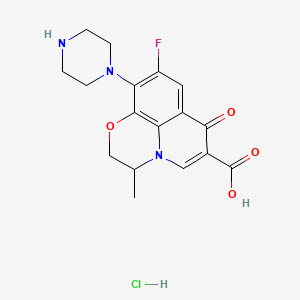

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Desmethyl Ofloxacin Hydrochloride Certified Reference Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Desmethyl Ofloxacin (B1677185) Hydrochloride, a critical certified reference material for the pharmaceutical industry. This document details its chemical and physical properties, analytical methodologies for its characterization, and its essential role in the quality control of ofloxacin-containing drug products.

Introduction

Desmethyl Ofloxacin Hydrochloride is the hydrochloride salt of Desmethyl Ofloxacin. Desmethyl Ofloxacin, also known as Ofloxacin Impurity E in the European Pharmacopoeia (EP) and Ofloxacin Related Compound A in the United States Pharmacopeia (USP), is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. As a significant impurity, its accurate identification and quantification are paramount to ensure the safety and efficacy of ofloxacin formulations. Certified reference materials (CRMs) of this compound provide a benchmark for analytical methods, enabling reliable quality control and regulatory compliance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Desmethyl Ofloxacin and its hydrochloride salt is presented below.

| Property | Desmethyl Ofloxacin | This compound |

| Synonyms | N-Desmethyl ofloxacin, Ofloxacin Impurity E, Ofloxacin Related Compound A | 9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Hydrochloride |

| CAS Number | 82419-52-1 | 402930-70-5 |

| Molecular Formula | C₁₇H₁₈FN₃O₄ | C₁₇H₁₈FN₃O₄ • HCl |

| Molecular Weight | 347.34 g/mol | 383.80 g/mol |

| Appearance | White to Pale Yellow or Light Beige Solid | Solid |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | Slightly soluble in PBS (pH 7.2) |

Synthesis and Purification

The synthesis of Desmethyl Ofloxacin typically involves the reaction of piperazine (B1678402) with 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid. The resulting Desmethyl Ofloxacin free base can then be converted to its hydrochloride salt.

The purification of this compound to a certified reference material standard is a critical process that involves techniques such as recrystallization to remove process-related impurities and residual solvents. The final product undergoes rigorous testing to confirm its identity, purity, and potency.

Analytical Characterization

Certified reference materials of this compound are thoroughly characterized using a variety of analytical techniques to ensure their suitability for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in ofloxacin drug products. A typical stability-indicating RP-HPLC method is detailed below.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 294 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25 °C.

Data Presentation: Typical HPLC Purity Data

| Parameter | Specification |

| Purity (by area %) | ≥ 98% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and structure of this compound.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., ITMS).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Mass Analyzer: Ion Trap or Quadrupole Time-of-Flight (Q-TOF).

-

Scan Range: m/z 100-500.

Expected Data

The mass spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 348.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or a mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated methanol (CD₃OD).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Acquisition: Standard ¹H and ¹³C acquisition parameters.

While specific, publicly available experimental spectra for the non-deuterated hydrochloride CRM are limited, the spectra would be expected to be consistent with the known chemical structure.

Stability and Storage

Certified reference materials of this compound require proper storage to maintain their integrity and purity over time.

| Parameter | Recommendation |

| Storage Temperature | Long-term: -20°C. Short-term: 2-8°C. |

| Shipping Condition | Ambient temperature. |

| Light Sensitivity | Store protected from light. |

| Hygroscopicity | Store in a desiccator. |

Application in Pharmaceutical Quality Control

This compound CRM is an indispensable tool in the quality control of ofloxacin pharmaceutical products. Its primary application is as a reference standard for the identification and quantification of the Desmethyl Ofloxacin impurity.

References

Desmethyl Ofloxacin Hydrochloride: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ofloxacin (B1677185) Hydrochloride is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. Also identified as Ofloxacin Related Compound A, it is a critical molecule in the study of Ofloxacin's metabolism, pharmacokinetics, and impurity profiling. A thorough understanding of its physicochemical properties is essential for researchers in drug development, quality control, and analytical sciences. This technical guide provides a detailed overview of the known physicochemical characteristics of Desmethyl Ofloxacin Hydrochloride, outlines standard experimental protocols for their determination, and presents logical and metabolic pathways through clear visualizations.

Physicochemical Properties

The following tables summarize the key physicochemical properties of Desfloxacin Methyl Hydrochloride. Due to the limited availability of specific experimental data for this particular salt, some data is derived from its free base form or remains to be experimentally determined.

General Properties

| Property | Value | Source |

| Chemical Name | 9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hydrochloride | |

| Synonyms | N-Desmethyl ofloxacin hydrochloride, Ofloxacin Related Compound A | [1] |

| Molecular Formula | C₁₇H₁₈FN₃O₄ • HCl | |

| Molecular Weight | 383.80 g/mol | |

| Appearance | White to Pale Yellow Solid | [] |

Physicochemical Data

| Property | Value | Remarks |

| Melting Point | Not experimentally determined for the hydrochloride salt. | The melting point of the parent compound, Ofloxacin, is reported to be in the range of 250-257 °C (decomposes).[3] |

| Solubility | Slightly soluble in PBS (pH 7.2). | Quantitative solubility data in various solvents is not readily available. |

| pKa | A predicted pKa of 5.19 is available for the free base (N-Desmethyl Ofloxacin). | This value corresponds to the carboxylic acid group. The pKa of the piperazinyl group is not specified. The experimental pKa for the hydrochloride salt has not been reported. |

| Partition Coefficient (LogP) | Not experimentally determined. | The parent compound, Ofloxacin, has a reported LogP of -0.48, indicating its hydrophilic nature.[4] It is anticipated that Desmethyl Ofloxacin would have a similar hydrophilic character. |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of a pharmaceutical compound like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the crystalline solid transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5]

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.[6]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially to determine an approximate melting range.

-

The determination is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has converted to a liquid is recorded as the end of the range.

-

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

-

Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer are used.

-

Procedure:

-

The sample solution is placed in a beaker and stirred continuously.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

-

The titration is continued past the equivalence point(s).

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value(s) are determined from the pH at the half-equivalence point(s) on the titration curve.[7]

-

Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To measure the distribution of the compound between two immiscible phases, typically n-octanol and water, to assess its lipophilicity.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: A known amount of this compound is dissolved in one of the pre-saturated phases.

-

Procedure:

-

A known volume of the sample solution is mixed with a known volume of the other pre-saturated phase in a flask.

-

The flask is securely sealed and agitated (e.g., in a mechanical shaker) at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically 24-48 hours).[8][9]

-

After agitation, the mixture is allowed to stand undisturbed until the two phases have completely separated.

-

Aliquots are carefully taken from both the n-octanol and the aqueous phases.

-

The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm of the partition coefficient.

-

Visualizations

Ofloxacin Metabolism to Desmethyl Ofloxacin

The following diagram illustrates the metabolic conversion of Ofloxacin to its desmethyl metabolite.

References

- 1. Ofloxacin Related Compound A United States Pharmacopeia (USP) Reference Standard | 82419-52-1 [sigmaaldrich.com]

- 3. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academicjournals.org [academicjournals.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. thinksrs.com [thinksrs.com]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Spectrometric Analysis of Desmethyl Ofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ofloxacin (B1677185), also known as Ofloxacin Related Compound A or Ofloxacin EP Impurity E, is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. As a significant related substance, its characterization is crucial for pharmaceutical quality control, impurity profiling, and metabolism studies. This technical guide provides a summary of the spectroscopic and spectrometric data for Desmethyl Ofloxacin Hydrochloride, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is intended to support research and development activities by providing key analytical data and methodologies.

Chemical Structure

IUPAC Name: 7-fluoro-2-methyl-10-oxo-6-(piperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid hydrochloride

Molecular Formula: C₁₇H₁₉ClFN₃O₄[1]

Molecular Weight: 383.80 g/mol [1]

CAS Number: 82419-52-1 (free base)[2]

Spectroscopic and Spectrometric Data

The following tables summarize the key spectroscopic and spectrometric data for Desmethyl Ofloxacin. It is important to note that NMR chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-5 |

| ~7.8 | d | 1H | H-8 |

| ~4.9 | q | 1H | H-3 |

| ~4.5 | m | 2H | H-2 |

| ~3.4 | t | 4H | Piperazine (B1678402) CH₂ |

| ~3.2 | t | 4H | Piperazine CH₂ |

| ~1.6 | d | 3H | 3-CH₃ |

Note: Predicted data is based on computational models and may differ from experimental values. The piperazine protons may show complex splitting patterns.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~177 | C-11 (COOH) |

| ~166 | C-7 (C=O) |

| ~155 | C-9 (C-F) |

| ~147 | C-5a |

| ~138 | C-6 |

| ~125 | C-8a |

| ~120 | C-8 |

| ~115 | C-11a |

| ~106 | C-5 |

| ~70 | C-2 |

| ~50 | C-3 |

| ~48 | Piperazine CH₂ |

| ~45 | Piperazine CH₂ |

| ~18 | 3-CH₃ |

Note: Predicted data is based on computational models. The signal for the carbon attached to fluorine (C-9) will appear as a doublet due to C-F coupling.

Table 3: Mass Spectrometry Data

| Technique | Mode | m/z | Interpretation |

| Electrospray Ionization (ESI) | Positive | 348.1 | [M+H]⁺ for the free base |

Note: The mass spectrum of the hydrochloride salt will primarily show the protonated molecule of the free base.

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (piperazine) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Strong | C=O stretch (ketone), C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend |

| ~1280 | Strong | C-F stretch |

| ~1050 | Medium | C-O stretch |

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The spectrum of the hydrochloride salt may show additional bands corresponding to the N-H⁺ vibrations of the piperazinyl group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are representative of standard analytical procedures for compounds of this class.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O). Tetramethylsilane (TMS) or a suitable internal standard is added for referencing.

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard zg30 or similar

-

Number of Scans: 16-64

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample (1-10 µg/mL) is prepared in a suitable solvent system, typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

ESI-MS Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂): Flow rate appropriate for the instrument

-

Drying Gas (N₂): Temperature and flow rate optimized for desolvation

-

Mass Range: m/z 100-1000

-

-

Data Acquisition and Analysis: The instrument is calibrated prior to analysis. Data is acquired in full scan mode to determine the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (approximately 1:100 sample to KBr ratio) and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the analytical techniques.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Relationship of Analytical Techniques.

References

The Antimicrobial Landscape of Ofloxacin and its Metabolite, Desmethyl Ofloxacin: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, has long been a cornerstone in the therapeutic arsenal (B13267) against a wide spectrum of bacterial infections. Its efficacy stems from its potent inhibition of key bacterial enzymes involved in DNA replication. As with many pharmaceuticals, the in vivo metabolism of ofloxacin gives rise to metabolites, one of which is Desmethyl Ofloxacin. This technical guide provides an in-depth comparison of the antimicrobial activity of Desmethyl Ofloxacin relative to its parent compound, Ofloxacin. While quantitative data for Desmethyl Ofloxacin is limited in publicly available literature, this guide synthesizes the existing qualitative comparisons, detailed data on Ofloxacin's activity, and the experimental protocols essential for such evaluations.

Comparative Antimicrobial Activity: A Qualitative Overview

The reduced activity of the desmethylated form is likely due to structural changes that affect its binding affinity to the target bacterial enzymes. The methyl group on the piperazinyl ring of ofloxacin is believed to play a role in the drug's interaction with DNA gyrase and topoisomerase IV. Its removal in Desmethyl Ofloxacin could alter the steric and electronic properties of the molecule, thereby diminishing its inhibitory capacity.

Quantitative Analysis of Ofloxacin's Antimicrobial Potency

The antimicrobial activity of an agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. Extensive research has been conducted to determine the MIC values of Ofloxacin against a broad range of clinically relevant bacteria.

Minimum Inhibitory Concentration (MIC) of Ofloxacin against Various Bacterial Strains

| Bacterial Species | Gram Stain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.25 | 1.0 |

| Enterobacteriaceae | Gram-negative | 0.25 | 1.0 |

| Pseudomonas aeruginosa | Gram-negative | - | 4.0 |

| Streptococcus pneumoniae | Gram-positive | - | 2.0 |

| Haemophilus influenzae | Gram-negative | ≤0.1 | - |

| Neisseria spp. | Gram-negative | ≤0.1 | - |

| Enterococci | Gram-positive | - | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources[2][3].

Mechanism of Action: Inhibition of Bacterial DNA Replication

Ofloxacin exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up during the unwinding of the DNA double helix for replication.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

Ofloxacin binds to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, bacterial cell death.

Caption: Ofloxacin's inhibitory action on bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of MIC values is a standardized process crucial for evaluating the efficacy of antimicrobial agents. The two most widely accepted methods are Broth Microdilution and Agar (B569324) Dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol Outline:

-

Preparation of Antimicrobial Dilutions: A stock solution of the antimicrobial agent is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a microtiter plate.

-

Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

References

- 1. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the in vitro activity of ofloxacin and gentamicin against isolates from hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antimicrobial activity and susceptibility testing of ofloxacin. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Desmethyl Ofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl ofloxacin (B1677185) is a primary metabolite of ofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Understanding the in vitro metabolic fate of this metabolite is crucial for a comprehensive assessment of the drug's overall pharmacokinetic and pharmacodynamic profile, as well as for identifying potential drug-drug interactions. This technical guide provides an in-depth overview of the methodologies and key considerations for studying the in vitro metabolism of desmethyl ofloxacin hydrochloride. While specific kinetic data for the metabolism of desmethyl ofloxacin itself is not extensively available in the public domain, this guide synthesizes information on ofloxacin metabolism and general in vitro drug metabolism principles to provide a robust framework for researchers.

Metabolic Pathways of Ofloxacin

Ofloxacin undergoes limited metabolism in humans, with less than 10% of a dose being metabolized. The two primary metabolites identified are desmethyl ofloxacin and ofloxacin N-oxide.[2] The formation of desmethyl ofloxacin occurs via N-demethylation of the piperazinyl moiety. Evidence from studies on similar compounds suggests that cytochrome P450 (CYP) enzymes, particularly CYP1A2, are often involved in N-dealkylation reactions of various xenobiotics.[3][4]

In Vitro Metabolism of this compound

The in vitro metabolism of this compound can be investigated using various systems, with human liver microsomes (HLMs) being the most common and relevant model for studying Phase I metabolism.[5][6] These studies aim to identify the enzymes responsible for any further metabolism, determine the rate of metabolism (intrinsic clearance), and characterize any subsequent metabolites.

Experimental Systems

-

Human Liver Microsomes (HLMs): Contain a high concentration of CYP enzymes and are ideal for studying Phase I oxidative metabolism.[7]

-

Recombinant Human CYP Enzymes: Individual CYP isoforms expressed in a cellular system (e.g., insect cells) can be used to pinpoint the specific enzyme(s) responsible for the metabolism of desmethyl ofloxacin.[5]

-

Hepatocytes: Provide a more complete metabolic picture, including both Phase I and Phase II (conjugative) metabolism.

Experimental Protocols

The following is a generalized protocol for determining the metabolic stability of this compound in human liver microsomes.

3.2.1. Materials and Reagents

-

This compound

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure water

3.2.2. Incubation Procedure [8]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

In a microcentrifuge tube on ice, add the following in order:

-

Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.5 mg/mL)

-

This compound solution (final concentration to be determined based on the objectives, e.g., 1 µM for metabolic stability)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile). The acetonitrile will precipitate the microsomal proteins.

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

3.2.3. Analytical Methodology

The concentration of this compound remaining at each time point is determined by a validated analytical method, typically High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic Separation: A C18 reversed-phase column is commonly used.[8][9] The mobile phase often consists of a gradient of acetonitrile and water, both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency.[9][10]

-

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The transitions of the parent ion to specific product ions for both desmethyl ofloxacin and an internal standard are monitored using Multiple Reaction Monitoring (MRM) for quantification.

Data Presentation and Analysis

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈FN₃O₄ | [11] |

| Molecular Weight | 347.34 g/mol | [11] |

Quantitative Metabolic Data

| Fluoroquinolone | CYP Isoform | Inhibition Parameter (IC₅₀) | Reference |

| Ciprofloxacin | CYP1A2 | 135 µM | [12] |

| Ciprofloxacin | CYP2C9 | 180 µM | [12] |

| Levofloxacin | CYP2C9 | 210 µM | [12] |

Note: The IC₅₀ values indicate a weak inhibitory potential at clinically relevant concentrations. It is important for researchers to determine the specific kinetic parameters for desmethyl ofloxacin to accurately predict its metabolic clearance and potential for drug-drug interactions.

Conclusion

The in vitro metabolism of this compound can be effectively studied using established methodologies, primarily involving human liver microsomes and LC-MS/MS analysis. While there is a lack of specific quantitative data for this metabolite in the current literature, the protocols and information presented in this guide provide a solid foundation for researchers to design and execute their own studies. Such research is essential for a complete understanding of the metabolic profile of ofloxacin and to ensure its safe and effective use.

References

- 1. researchgate.net [researchgate.net]

- 2. Ofloxacin | C18H20FN3O4 | CID 4583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms of cytochrome P450 1A2-mediated formation of N-hydroxy arylamines and heterocyclic amines and their reaction with guanyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | Aromatic amines can be N-hydroxylated or N-dealkylated by CYP1A2 [reactome.org]

- 5. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A UPLC–MS Method for the Determination of Ofloxacin Concentrations in Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A conventional HPLC-MS method for the simultaneous determination of ofloxacin and cefixime in plasma: Development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Determination of the inhibitory potential of 6 fluoroquinolones on CYP1A2 and CYP2C9 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Ofloxacin Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, is primarily excreted unchanged in the urine. However, a small portion undergoes metabolism to form two main metabolites: desmethyl ofloxacin and ofloxacin N-oxide. This technical guide provides a comprehensive overview of the biological activity of these metabolites, summarizing their antibacterial efficacy and potential cytotoxicity. Detailed experimental protocols for assessing these activities are provided, and key molecular pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

Introduction

Ofloxacin is a synthetic chemotherapeutic agent that exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] While the majority of an administered dose of ofloxacin is eliminated from the body unchanged, a minor fraction is metabolized in the liver.[3] The primary metabolites identified in humans are desmethyl ofloxacin and ofloxacin N-oxide.[3][4] Understanding the biological activity of these metabolites is crucial for a complete pharmacological and toxicological profile of ofloxacin. This guide synthesizes the available data on the antibacterial and cytotoxic effects of these metabolites.

Ofloxacin Metabolism

The metabolic conversion of ofloxacin is limited, with less than 10% of a dose being metabolized.[5] The two principal metabolites are formed through modification of the piperazinyl ring:

-

Desmethyl Ofloxacin: Formed by the N-demethylation of the piperazine (B1678402) ring.

-

Ofloxacin N-oxide: Results from the N-oxidation of the piperazine ring nitrogen.

An ester glucuronide of ofloxacin has also been identified as a metabolite in rats, dogs, and monkeys, formed by O-acyl glucuronidation.[6]

Metabolic pathways of ofloxacin.

Antibacterial Activity of Metabolites

The antibacterial potency of ofloxacin's metabolites has been evaluated in various in vitro studies. The general consensus is that the metabolic modifications significantly alter the compound's efficacy.

3.1. Desmethyl Ofloxacin

Desmethyl ofloxacin retains some antibacterial activity, though it is demonstrably less potent than the parent compound, ofloxacin.[4][7]

3.2. Ofloxacin N-oxide

Ofloxacin N-oxide is considered to have minimal to no significant antibacterial activity.[4]

3.3. Quantitative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ofloxacin and its metabolites against common bacterial strains. It is important to note that direct comparative studies are limited, and these values are compiled from various sources.

| Compound | Escherichia coli (MIC in µg/mL) | Staphylococcus aureus (MIC in µg/mL) |

| Ofloxacin | 0.03 - 0.8[8][9] | 0.12 - 3.1[8][9] |

| Desmethyl Ofloxacin | >1.0 | >1.0 |

| Ofloxacin N-oxide | >128 | >128 |

Note: The MIC values for the metabolites are less frequently reported in the literature and may vary depending on the specific strains and testing conditions.

Cytotoxicity of Metabolites

Limited data is available specifically on the cytotoxicity of ofloxacin metabolites. Studies on the parent compound, ofloxacin, have indicated a potential for inducing apoptosis in certain cell types, such as chondrocytes, particularly at high concentrations.[10] This effect is linked to the induction of a caspase-8-dependent mitochondrial pathway.[10] It is plausible that the metabolites, due to their structural similarity, may exhibit some level of cytotoxicity, though likely less than the parent drug given their reduced biological activity. Further investigation is required to fully characterize the cytotoxic potential of desmethyl ofloxacin and ofloxacin N-oxide.

Signaling Pathways

5.1. Mechanism of Antibacterial Action of Ofloxacin

Ofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

Ofloxacin's mechanism of antibacterial action.

5.2. Ofloxacin-Induced Apoptosis Signaling Pathway

In eukaryotic cells, ofloxacin has been shown to induce apoptosis through a caspase-8-dependent mitochondrial pathway.[10] This pathway involves the activation of caspase-8, which in turn triggers the mitochondrial release of cytochrome c, leading to the activation of caspase-9 and the executioner caspase-3.[10]

Ofloxacin-induced apoptosis pathway.

There is currently a lack of specific data on the effects of desmethyl ofloxacin and ofloxacin N-oxide on cellular signaling pathways. This represents a key area for future research.

Experimental Protocols

6.1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC determination.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of ofloxacin, desmethyl ofloxacin, or ofloxacin N-oxide in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

6.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of ofloxacin, desmethyl ofloxacin, or ofloxacin N-oxide for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

6.3. HPLC Analysis of Ofloxacin and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation, identification, and quantification of ofloxacin and its metabolites in biological matrices.

Typical HPLC Parameters:

-

Column: C18 or C8 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV or fluorescence detection. For ofloxacin and its metabolites, fluorescence detection offers higher sensitivity and selectivity.

-

Flow Rate: Typically 0.8-1.2 mL/min.

-

Injection Volume: 10-50 µL.

Sample Preparation:

Biological samples (e.g., plasma, urine) typically require a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction (SPE).

Conclusion

The primary metabolites of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide, exhibit significantly reduced antibacterial activity compared to the parent drug. While desmethyl ofloxacin retains some weak antimicrobial effect, ofloxacin N-oxide is largely inactive. The cytotoxic profile of these metabolites has not been extensively studied and warrants further investigation. The well-established mechanism of action of ofloxacin, involving the inhibition of bacterial DNA gyrase and topoisomerase IV, is unlikely to be significantly engaged by its less active metabolites. Furthermore, while ofloxacin has been shown to induce apoptosis in eukaryotic cells via specific signaling pathways, the impact of its metabolites on these pathways remains an important area for future research to fully elucidate the complete safety and pharmacological profile of ofloxacin.

References

- 1. ovid.com [ovid.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Induction of the mitochondrial pathway of apoptosis by enrofloxacin in the context of the safety issue of its use in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. In-vitro activity of ofloxacin, a quinolone carboxylic acid compared to other quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Ofloxacin induces apoptosis in microencapsulated juvenile rabbit chondrocytes by caspase-8-dependent mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Desmethyl Ofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Ofloxacin (B1677185) Hydrochloride, a primary metabolite of the widely-used fluoroquinolone antibiotic Ofloxacin, plays a crucial role in understanding the pharmacokinetics and overall disposition of its parent drug. A thorough characterization of its physicochemical properties, particularly its solubility, is fundamental for analytical method development, formulation design, and toxicological assessments. This technical guide provides a comprehensive overview of the currently available solubility profile of Desmethyl Ofloxacin Hydrochloride. Due to the limited publicly available quantitative data for this specific salt, this guide also presents the more extensively studied solubility of the parent compound, Ofloxacin, as a valuable comparator. Furthermore, a detailed experimental protocol for determining thermodynamic solubility is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Desmethyl Ofloxacin and its hydrochloride salt is essential for interpreting its solubility behavior.

Table 1: Physicochemical Properties of Desmethyl Ofloxacin and this compound

| Property | Desmethyl Ofloxacin (Free Base) | This compound | Source |

| IUPAC Name | 7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | 9-fluoro-2,3-dihydro-3-methyl-7-oxo-10-(1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, monohydrochloride | [1] |

| CAS Number | 82419-52-1 | 402930-70-5 | [1][2] |

| Molecular Formula | C₁₇H₁₈FN₃O₄ | C₁₇H₁₈FN₃O₄ • HCl | [1][2] |

| Molecular Weight | 347.34 g/mol | 383.8 g/mol | [1][2] |

| XLogP3 | -0.9 | Not Available | [1] |

Solubility Profile

This compound

Publicly available quantitative solubility data for this compound is scarce. The primary available information is qualitative.

Table 2: Aqueous Solubility of this compound

| Solvent/Medium | pH | Temperature | Solubility | Source |

| PBS (Phosphate-Buffered Saline) | 7.2 | Not Specified | Slightly Soluble | [2] |

The term "slightly soluble" suggests a solubility in the range of 1 to 10 mg/mL. However, without precise quantitative data, this remains an estimation. The hydrochloride salt form is expected to exhibit enhanced aqueous solubility in acidic conditions compared to the free base, a common characteristic of basic compounds.

Ofloxacin (Parent Compound) for Comparison

In contrast to its metabolite, the solubility of Ofloxacin has been well-documented, particularly its pH-dependent nature. This data serves as a valuable reference for predicting the potential behavior of this compound.

Table 3: Aqueous Solubility of Ofloxacin

| pH | Temperature | Solubility | Description | Source |

| 2 - 5 | Room Temperature | Not Specified | Soluble | [3] |

| 7 | Room Temperature | ~4 mg/mL | Sparingly to Slightly Soluble | [3][4] |

| > 9 | Room Temperature | Not Specified | Freely Soluble | [3][4] |

The zwitterionic nature of Ofloxacin, and by extension Desmethyl Ofloxacin, dictates its solubility profile. At low pH, the piperazinyl nitrogen is protonated, increasing solubility. As the pH approaches the isoelectric point (around neutral pH), the molecule has a net neutral charge, leading to a decrease in solubility. At high pH, the carboxylic acid group is deprotonated, once again increasing solubility.

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, researchers can determine the thermodynamic solubility of this compound using the established shake-flask method. This method is considered the gold standard for its reliability and direct measurement of equilibrium solubility.

Materials and Equipment

-

This compound (solid)

-

Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Validated analytical method (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sampling: Carefully withdraw a supernatant aliquot and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with the appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of a compound.

References

An In-Depth Technical Guide to the Mechanism of Action of Ofloxacin and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin (B1677185), a synthetic fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death. The metabolism of ofloxacin in humans results in the formation of two primary metabolites: desmethyl ofloxacin and ofloxacin N-oxide. While desmethyl ofloxacin retains some antibacterial properties, its activity is notably less than the parent compound. Ofloxacin N-oxide is considered to possess minimal to no significant antibacterial activity. This guide provides a comprehensive technical overview of the mechanism of action of ofloxacin and its metabolites, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Mechanism of Action of Ofloxacin

Ofloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mode of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

1.1. Inhibition of DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are crucial for maintaining the proper topology of DNA during replication, transcription, and recombination.[3]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.[5][6] Ofloxacin binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.[5][6]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[7][8] Ofloxacin also inhibits topoisomerase IV, preventing the separation of interlinked DNA molecules and ultimately halting cell division.[7][8]

The formation of a stable ternary complex between the fluoroquinolone, the enzyme, and the bacterial DNA is the key to their bactericidal activity. This complex blocks the progression of the replication fork and transcription machinery, triggering the SOS response and ultimately leading to programmed cell death.[7][8]

Signaling Pathway of Ofloxacin Action

Ofloxacin Metabolites and Their Activity

In humans, ofloxacin is minimally metabolized, with the majority of the drug excreted unchanged in the urine.[9] The two primary metabolites identified are desmethyl ofloxacin and ofloxacin N-oxide.[10][11][12]

-

Desmethyl Ofloxacin: This metabolite is formed by the demethylation of the piperazine (B1678402) ring. It possesses some antibacterial activity, but it is significantly less potent than the parent ofloxacin molecule.[11]

-

Ofloxacin N-oxide: This metabolite is formed by the oxidation of the nitrogen atom on the piperazine ring. It is considered to have minimal or no significant antibacterial activity.[9]

The reduced activity of these metabolites is likely due to structural changes that affect their binding affinity to the target enzymes, DNA gyrase and topoisomerase IV.

Quantitative Data

The following tables summarize the available quantitative data for the antibacterial and enzyme-inhibitory activities of ofloxacin and its metabolites.

Table 1: Minimum Inhibitory Concentrations (MICs)

| Compound | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) |

| Ofloxacin | ≤0.8[13] | 0.39 - 3.1[2][13] | ≤6.3[13] |

| Desmethyl Ofloxacin | Less Active than Ofloxacin[11] | Less Active than Ofloxacin[11] | Less Active than Ofloxacin[11] |

| Ofloxacin N-oxide | Minimally Active/Inactive[9] | Minimally Active/Inactive[9] | Minimally Active/Inactive[9] |

Note: Specific MIC values for the metabolites are not widely reported in the literature.

Table 2: 50% Inhibitory Concentrations (IC50)

| Compound | DNA Gyrase (E. coli) (µg/mL) | Topoisomerase IV (S. aureus) (µg/mL) |

| Ofloxacin | 0.98[6] | ~2.5-5.0[1] |

| Desmethyl Ofloxacin | Data not available | Data not available |

| Ofloxacin N-oxide | Data not available | Data not available |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Ofloxacin and metabolite stock solutions

-

Sterile pipette tips and multichannel pipettor

Protocol:

-

Prepare a serial two-fold dilution of the test compounds (ofloxacin and its metabolites) in CAMHB in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Include a growth control well (bacteria in broth without antimicrobial) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Workflow for MIC Determination

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (subunits A and B)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl)

-

Test compounds (ofloxacin and metabolites)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Protocol:

-

In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS/EDTA).

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel with a DNA-binding dye and visualize under UV light.

-

The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of the inhibitor. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified bacterial topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP, MgCl₂, Tris-HCl)

-

Test compounds (ofloxacin and metabolites)

-

Agarose gel electrophoresis system

-

DNA staining agent

Protocol:

-

Combine the assay buffer, kDNA, and the test compound at various concentrations in a reaction tube.

-

Start the reaction by adding topoisomerase IV.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction with a stop solution.

-

Separate the catenated and decatenated DNA products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Stain and visualize the gel.

-

Inhibition is observed as a decrease in the amount of decatenated DNA. The IC₅₀ is the concentration of the compound that inhibits 50% of the decatenation activity.

Logical Relationship of Inhibition Assays

Conclusion

Ofloxacin is a potent fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to disruption of critical cellular processes and subsequent cell death. Its primary metabolites, desmethyl ofloxacin and ofloxacin N-oxide, exhibit significantly reduced or negligible antibacterial activity, highlighting the structural importance of the parent molecule for effective target engagement. The experimental protocols detailed in this guide provide a framework for the continued investigation of fluoroquinolone mechanisms and the evaluation of novel antimicrobial agents. Further research to obtain precise quantitative data on the activity of ofloxacin's metabolites would provide a more complete understanding of their contribution, or lack thereof, to the overall therapeutic effect.

References

- 1. Antibacterial activity of ofloxacin and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The comparative in-vitro activity of ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. The serum concentrations of desmethyl ofloxacin and ofloxacin N-oxide in seriously ill patients and their possible contributions to the antibacterial activity of ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. In-vitro activity of ofloxacin, a quinolone carboxylic acid compared to other quinolones and other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impurity Profile of Desmethyl Ofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the impurity profile of Desmethyl Ofloxacin (B1677185) Hydrochloride, a known significant impurity of the broad-spectrum antibiotic, Ofloxacin. Understanding and controlling impurities are critical for ensuring the safety, efficacy, and stability of pharmaceutical products. This document details the known impurities of Ofloxacin, with a specific focus on Desmethyl Ofloxacin, and outlines the analytical methodologies for their identification and quantification.

Introduction to Ofloxacin and Impurity Profiling

Ofloxacin is a synthetic fluoroquinolone antibiotic used to treat a variety of bacterial infections.[1][2] It functions by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. Impurities in an active pharmaceutical ingredient (API) like Ofloxacin can arise from various sources, including the manufacturing process, degradation of the drug substance over time, or interaction with other components in the formulation.[1][3] These impurities, even in small amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict guidelines for the identification and control of impurities.[1]

Desmethyl Ofloxacin, also known as Ofloxacin Impurity E (EP) or Ofloxacin Related Compound A (USP), is a primary metabolite and a significant process-related impurity and degradant of Ofloxacin.[4][5][6][7][8] This guide will delve into its characteristics and the analytical strategies employed for its profiling.

Profile of Desmethyl Ofloxacin Hydrochloride

Desmethyl Ofloxacin is structurally similar to Ofloxacin, lacking the methyl group on the piperazine (B1678402) ring. Its chemical name is 9-Fluoro-2,3-dihydro-3-methyl-10-(1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[4][5][6] It is often supplied as a hydrochloride salt for use as a reference standard in analytical testing.[6][7]

-

Molecular Formula (HCl salt): C₁₇H₁₉ClFN₃O₄[6]

The presence of Desmethyl Ofloxacin in Ofloxacin drug substance or product is a critical quality attribute that must be monitored and controlled within specified limits.

Ofloxacin Impurity Profile

Beyond Desmethyl Ofloxacin (Impurity E), several other process-related and degradation impurities of Ofloxacin have been identified and are monitored as per pharmacopeial standards. A summary of these key impurities is presented below.

Data Presentation

Table 1: Key Pharmacopoeial Impurities of Ofloxacin

| Impurity Name | Pharmacopoeial Designation | Common Source | Molecular Formula | Molecular Weight ( g/mol ) |

| (3RS)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid | Ofloxacin Impurity A | Synthesis Intermediate | C₁₃H₉F₂NO₄ | 281.2 |

| Decarboxylated Ofloxacin | Ofloxacin Impurity B | Degradation Product | C₁₇H₂₀FN₃O₂ | 317.4 |

| Defluoro Ofloxacin | Ofloxacin Impurity C | Synthesis-Related | C₁₈H₂₁N₃O₄ | 343.4 |

| 9-Piperazino Ofloxacin | Ofloxacin Impurity D | Synthesis-Related | C₁₈H₂₀FN₃O₄ | 361.38[2] |

| Desmethyl Ofloxacin | Ofloxacin Impurity E | Degradation/Metabolite | C₁₇H₁₈FN₃O₄ | 347.34[4] |

| Ofloxacin N-oxide | Ofloxacin Impurity F | Degradation Product | C₁₈H₂₀FN₃O₅ | 377.37[2] |

Experimental Protocols

The analysis of Desmethyl Ofloxacin and other impurities typically involves forced degradation studies to understand potential degradation pathways, followed by separation and quantification using a stability-indicating chromatographic method.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying likely degradation products and demonstrating the specificity of analytical methods.[11][12] The following are typical stress conditions applied to Ofloxacin as per ICH guidelines.[12][13]

-

Acid Hydrolysis:

-

Prepare a stock solution of Ofloxacin in methanol (B129727) (e.g., 0.4 mg/mL).[13]

-

To 1 mL of the stock solution, add 1 mL of 0.1 M to 5.0 M Hydrochloric Acid (HCl).[11][12]

-

Reflux the solution at 60-80°C for a specified period (e.g., 2-24 hours).[11][14]

-

Cool the solution to room temperature and neutralize it with an equivalent molarity and volume of Sodium Hydroxide (NaOH).

-

Dilute the final solution to a suitable concentration with the mobile phase for HPLC analysis.[11]

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M to 5.0 M Sodium Hydroxide (NaOH).[11][12]

-

Keep the solution in a water bath at 60°C for a specified period (e.g., 8 hours).[11]

-

After cooling, neutralize the solution with an appropriate volume of HCl.

-

Dilute the final solution to a suitable concentration with the mobile phase.[11]

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photolytic Degradation:

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for separating Desmethyl Ofloxacin from the parent Ofloxacin peak and other related impurities. The European Pharmacopoeia (EP 8.0) provides a validated method for this purpose.[15][16]

Table 2: Typical HPLC Parameters for Ofloxacin Impurity Analysis (Based on EP 8.0)

| Parameter | Specification |

| Column | Syncronis C18, 4.6 × 150 mm, 5 µm (or equivalent)[15] |

| Mobile Phase | A mixture of an aqueous buffer (Ammonium Acetate, Sodium Perchlorate, pH 2.2 with Phosphoric Acid) and Acetonitrile.[15] |

| Elution Mode | Isocratic or Gradient[12][15] |

| Flow Rate | 0.5 - 1.0 mL/min[15][17] |

| Column Temperature | 35 - 45 °C[15][17] |

| Detection | UV at 294 nm[15][18] |

| Injection Volume | 10 µL[15] |

| Run Time | ~50-65 minutes to ensure elution of all impurities.[15][17] |

-

System Suitability: The method must meet system suitability criteria, such as a minimum resolution between the Desmethyl Ofloxacin (Impurity E) and Ofloxacin peaks. The EP 8.0 monograph requires a resolution of not less than 2.0.[15][16]

Mandatory Visualization

The following diagrams illustrate the degradation pathways of Ofloxacin and a typical workflow for impurity analysis.

Degradation Pathway of Ofloxacin

Caption: Degradation pathways of Ofloxacin leading to the formation of key impurities under various stress conditions.

Experimental Workflow for Impurity Profile Analysis

Caption: A typical experimental workflow for the impurity profiling of Ofloxacin using forced degradation and HPLC.

Conclusion

The comprehensive analysis of the impurity profile of this compound is a fundamental requirement for the quality control of Ofloxacin. Desmethyl Ofloxacin (Impurity E) is a well-characterized degradant and metabolite that must be monitored. The use of robust, validated, stability-indicating HPLC methods, as outlined in pharmacopoeias, is essential for accurately separating and quantifying this and other related impurities.[12][15] Forced degradation studies provide critical insights into the stability of the drug molecule and help ensure that the analytical method is specific and fit for its intended purpose.[11][13] By adhering to these rigorous analytical protocols, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of Ofloxacin products.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. N-Desmethyl ofloxacin | C17H18FN3O4 | CID 11725233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ofloxacin impurity E EP Reference Standard CAS 82419-52-1 Sigma Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Desmethyl Ofloxacin | TRC-D292270-10MG | LGC Standards [lgcstandards.com]

- 9. refsynbio.com [refsynbio.com]

- 10. N-Desmethyl ofloxacin - Immunomart [immunomart.com]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. rjptonline.org [rjptonline.org]

- 14. jocpr.com [jocpr.com]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. EP 8.0 monograph - impurity determination of ofloxacin using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. Development and Validation of Stability Indicating Assay Method of Ofloxacin in Bulk and Pharmaceutical Dosage Form by RP-HPLC | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note and Protocol for the Quantification of Desmethyl Ofloxacin in Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Desmethyl Ofloxacin in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic and metabolic studies of Ofloxacin.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its metabolism in the human body leads to the formation of metabolites, including Desmethyl Ofloxacin. Accurate quantification of these metabolites in plasma is essential for understanding the complete pharmacokinetic profile of Ofloxacin, assessing drug efficacy, and investigating potential toxicity. LC-MS/MS offers the high sensitivity and selectivity required for the reliable determination of drug metabolites in complex biological matrices like plasma.

While specific validated methods for Desmethyl Ofloxacin in plasma are not widely published, this protocol is based on established methodologies for the parent drug, Ofloxacin, and related compounds. The provided parameters for Desmethyl Ofloxacin are derived from a multi-residue antibiotic quantification method.

Experimental Protocols

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting small molecules like Desmethyl Ofloxacin from plasma.

Materials:

-

Human plasma (or other relevant species)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Internal Standard (IS) working solution (e.g., Desmethyl-Ofloxacin-d8 or a structurally similar compound like Gatifloxacin)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard working solution.

-

Add 300 µL of cold acetonitrile/methanol (1:1, v/v) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:0.1% Formic Acid in Water).

-

Vortex for 30 seconds to ensure complete dissolution.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometric Conditions:

The following parameters are suggested for the detection of Desmethyl Ofloxacin and a potential internal standard. Optimization of these parameters on the specific instrument is highly recommended.

| Parameter | Recommended Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Desmethyl Ofloxacin | 348.1 | 304.1 | 100 |

| Internal Standard | To be determined based on the IS used | To be determined | 100 |

Note: The MRM transition for Desmethyl Ofloxacin is based on its expected monoisotopic mass and fragmentation pattern. This should be confirmed by direct infusion of a standard solution.

Data Presentation

The following tables summarize the key quantitative parameters that should be determined during method validation.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| LC System | Specify Model |

| Mass Spectrometer | Specify Model |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Positive |

| MRM Transition (Desmethyl Ofloxacin) | 348.1 > 304.1 |

| Internal Standard | Specify Compound |

| MRM Transition (IS) | Specify Transition |

Table 2: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Observed Result |

| Linearity (r²) | ≥ 0.99 | To be determined |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | To be determined |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | To be determined |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | To be determined |

| Recovery (%) | Consistent and reproducible | To be determined |

| Matrix Effect | Within acceptable limits | To be determined |

| Stability | Analyte stable under tested conditions | To be determined |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Desmethyl Ofloxacin in plasma.

Caption: Metabolic relationship between Ofloxacin and Desmethyl Ofloxacin.

Application Notes and Protocols for the Chiral Separation of Ofloxacin and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chiral separation of the fluoroquinolone antibiotic ofloxacin (B1677185) and its primary metabolites, desmethyl ofloxacin and ofloxacin N-oxide. The protocols described herein are essential for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical development. Ofloxacin is a chiral compound, with the S-(-)-enantiomer (levofloxacin) possessing significantly higher antibacterial activity than the R-(+)-enantiomer. Therefore, stereoselective analysis is crucial for evaluating its efficacy and safety.

Introduction to Chiral Separation of Ofloxacin

Ofloxacin is metabolized in the body to form desmethyl ofloxacin and ofloxacin N-oxide, both of which are also chiral. The stereoselective disposition of ofloxacin and its metabolites necessitates analytical methods capable of resolving all enantiomeric pairs. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques widely employed for this purpose. These methods typically involve the use of chiral stationary phases (CSPs) or chiral selectors in the mobile phase or background electrolyte to achieve separation.

Key Metabolites of Ofloxacin

-

Desmethyl Ofloxacin: Formed by the N-demethylation of the piperazinyl ring.

-